![molecular formula C14H17NO3 B6288826 Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-18-6](/img/structure/B6288826.png)
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, or simply benzyl heptyl carboxylate, is a bicyclic compound found in essential oils, such as rosemary, lavender, and peppermint. It has a wide range of applications in the pharmaceutical, cosmetic, and food industries. It is known for its anti-inflammatory, antimicrobial, and antioxidant properties. It is also used as a flavoring agent, preservative, and fragrance enhancer.
Applications De Recherche Scientifique
Benzyl heptyl carboxylate has been studied extensively in the scientific community. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. It has been used in the treatment of various skin conditions, such as acne, eczema, and psoriasis. It has also been studied for its potential anti-cancer properties. In addition, it has been used as a flavoring agent, preservative, and fragrance enhancer in the food, cosmetic, and pharmaceutical industries.
Mécanisme D'action
The exact mechanism of action of benzyl heptyl carboxylate is still not fully understood. However, it is believed that its anti-inflammatory, antimicrobial, and antioxidant properties are due to its ability to interact with various cellular pathways and molecules. For example, it is believed that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
Benzyl heptyl carboxylate has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. It has also been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory compounds. Additionally, it has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of benzyl heptyl carboxylate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as powder, liquid, and solid. Additionally, it has a wide range of applications in the pharmaceutical, cosmetic, and food industries. However, there are a few limitations to its use in laboratory experiments. For example, it is difficult to accurately measure and control the concentration of benzyl heptyl carboxylate in experiments. Additionally, the exact mechanism of action of benzyl heptyl carboxylate is still not fully understood, which makes it difficult to accurately predict its effects.
Orientations Futures
There are a number of potential future directions for the research and applications of benzyl heptyl carboxylate. For example, further research could be conducted to better understand its mechanism of action, as well as its potential anti-cancer properties. Additionally, further research could be conducted to develop new methods of synthesizing benzyl heptyl carboxylate, as well as to develop new uses for it in the pharmaceutical, cosmetic, and food industries. Finally, further research could be conducted to better understand the biochemical and physiological effects of benzyl heptyl carboxylate and to develop new methods for measuring and controlling its concentration in laboratory experiments.
Méthodes De Synthèse
Benzyl heptyl carboxylate can be synthesized through a number of methods. One method involves the reaction of benzyl alcohol and heptyl bromide in the presence of a base, such as sodium hydroxide. The reaction yields benzyl heptyl carboxylate and sodium bromide as the by-product. Another method involves the reaction of benzyl chloride and heptyl alcohol in the presence of a base, such as sodium hydroxide. This reaction yields benzyl heptyl carboxylate and sodium chloride as the by-product.
Propriétés
IUPAC Name |
benzyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-XQQFMLRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)
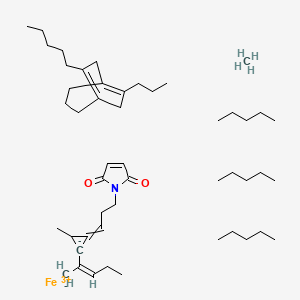

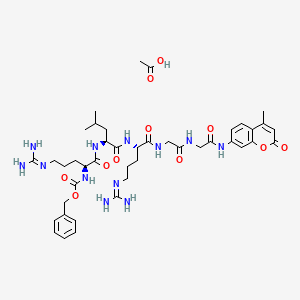

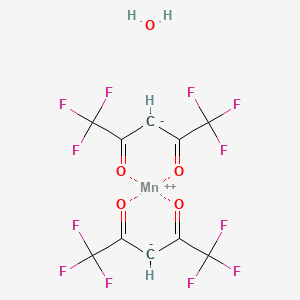
![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)
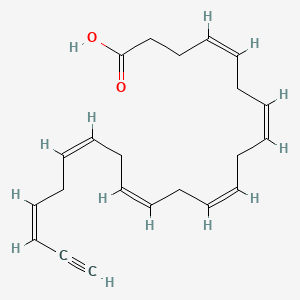
![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)
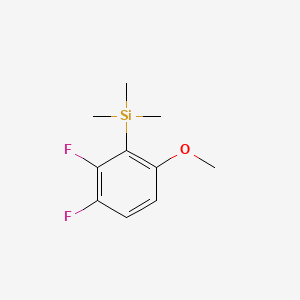
![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)
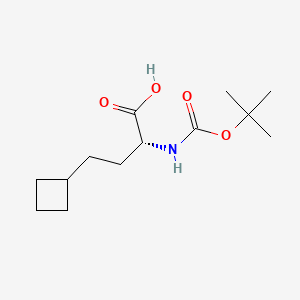
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)